![molecular formula C16H18FN3OS2 B2437952 N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide CAS No. 896020-33-0](/img/structure/B2437952.png)
N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
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Overview
Description
N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a useful research compound. Its molecular formula is C16H18FN3OS2 and its molecular weight is 351.46. The purity is usually 95%.
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Scientific Research Applications
Fluorinated Derivatives for Imaging
Fluorinated derivatives of WAY 100635, including compounds with modifications in the cyclohexanecarboxylic acid portion, have been synthesized and evaluated for their biological properties. These derivatives were radiolabeled with fluorine-18 for potential use in imaging studies, particularly involving the serotonin 5-HT1A receptors. The fluorinated compounds showed varied pharmacokinetic properties and receptor binding affinities, suggesting their utility in assessing dynamic changes in serotonin levels and receptor distributions (Lang et al., 1999).
Enhancing PET Imaging Through Defluorination Inhibition
Research into 18F-FCWAY, a PET radioligand for imaging serotonin 5-HT1A receptors, has led to the development of methods to inhibit its defluorination - a process that interferes with imaging quality. Disulfiram, a less toxic agent, has been found to significantly reduce skull radioactivity and improve brain uptake and visualization of 5-HT1A receptor distribution in human brain imaging studies (Ryu et al., 2007).
Catalyst- and Solvent-Free Synthesis
An innovative approach for the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through a microwave-assisted Fries rearrangement has been developed. This method is notable for its regioselective synthesis capabilities and the use of a catalyst- and solvent-free environment, highlighting the potential for efficient and environmentally friendly synthesis of similar compounds (Moreno-Fuquen et al., 2019).
Parallel Synthesis of Drug-like Derivatives
A general method for the parallel synthesis of various drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives has been developed. This method utilizes initial cyclization reactions and is indicative of the potential for rapid and diverse synthesis of compounds with possible therapeutic applications (Park et al., 2009).
Mechanism of Action
Target of Action
Similar compounds with a 1,3,4-thiadiazole core have been reported to exhibit antibacterial activity .
Mode of Action
It’s worth noting that compounds with similar structures have demonstrated inhibitory effects against certain bacterial strains . The compound N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)-propanamide, for instance, has shown significant inhibition against Pseudomonas syringae pv. actinidiae .
Biochemical Pathways
Based on the antibacterial activity of similar compounds, it can be inferred that the compound may interfere with essential biochemical pathways in bacteria, leading to their inhibition .
Result of Action
Given the antibacterial activity of similar compounds, it can be inferred that the compound may lead to the inhibition of bacterial growth or viability .
properties
IUPAC Name |
N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3OS2/c17-13-9-5-4-8-12(13)10-22-16-20-19-15(23-16)18-14(21)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECYNSSPWKPVCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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